6-(Benzyloxy)-1-methyl-1,3-benzodiazole
Description
Significance of Heterocyclic Compounds in Chemical Biology and Medicinal Chemistry
Heterocyclic compounds are ubiquitous in nature and are fundamental to the chemistry of life. lookchem.com Many biologically active molecules, including vitamins, hormones, and alkaloids, feature heterocyclic rings. nih.gov This inherent biological relevance has made them a focal point in medicinal chemistry and drug discovery. The presence of heteroatoms (commonly nitrogen, oxygen, or sulfur) imparts unique chemical and physical properties to these molecules, influencing their solubility, polarity, and ability to form hydrogen bonds. lookchem.comnih.gov These characteristics are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, a vast number of pharmaceuticals owe their therapeutic effects to the presence of a heterocyclic core. ijpsjournal.comeurekaselect.com
Overview of the Benzimidazole (B57391) Core Structure and its Research Relevance
Among the myriad of heterocyclic systems, the benzimidazole scaffold has garnered significant attention. nih.gov This bicyclic aromatic compound consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. rsc.org The benzimidazole nucleus is a versatile pharmacophore, meaning it is a molecular framework that is recognized by a wide range of biological targets. ijpsjournal.com Its structural similarity to naturally occurring purines allows it to interact with various biomolecules. The stability of the benzimidazole ring, coupled with the possibility of substitution at multiple positions, provides a platform for the design and synthesis of a vast library of derivatives with diverse pharmacological activities. researchgate.net
Historical Context of Benzimidazole Research
The journey of benzimidazole research began with the discovery of its presence in vitamin B12. This finding spurred interest in the synthesis and biological evaluation of benzimidazole derivatives. Early investigations revealed their potential as antimicrobial and anthelmintic agents. Over the decades, the scope of benzimidazole research has expanded dramatically, with scientists exploring their efficacy in a multitude of therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antihypertensive applications. rsc.org
Research Focus on Substituted Benzimidazoles: Emphasizing the "6-(Benzyloxy)-1-methyl" Moiety
The therapeutic potential of the benzimidazole core can be finely tuned by the introduction of various substituents. The nature and position of these substituents can significantly influence the molecule's biological activity, selectivity, and pharmacokinetic properties. The focus of this article, 6-(Benzyloxy)-1-methyl-1,3-benzodiazole, is a prime example of a substituted benzimidazole.
The "6-(Benzyloxy)" group introduces a bulky, lipophilic ether linkage at the 6-position of the benzimidazole ring. The benzyloxy moiety can influence the molecule's interaction with biological targets through steric and electronic effects. The "1-methyl" group, an alkyl substituent on one of the nitrogen atoms of the imidazole ring, can alter the molecule's polarity, solubility, and metabolic stability. The N-alkylation of benzimidazoles is a common strategy to modulate their biological activity. lookchem.com
While specific research on this compound is not extensively documented in publicly available literature, its chemical properties and potential research applications can be inferred from the study of related 6-substituted and N-alkylated benzimidazoles. The synthesis of such a compound would likely involve the N-alkylation of a 6-(benzyloxy)benzimidazole precursor or the construction of the benzimidazole ring from appropriately substituted precursors. researchgate.net
The following table provides a summary of the key structural features of this compound:
| Feature | Description |
| Core Structure | Benzimidazole |
| Substituent at Position 1 | Methyl group (-CH₃) |
| Substituent at Position 6 | Benzyloxy group (-OCH₂C₆H₅) |
| Chemical Formula | C₁₅H₁₄N₂O |
| Molecular Weight | 238.29 g/mol |
Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues could unveil novel chemical entities with interesting properties and potential applications in various fields of chemical and biological research. The strategic combination of the benzyloxy and methyl substituents on the benzimidazole core presents an intriguing avenue for the exploration of new chemical space.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-phenylmethoxybenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-11-16-14-8-7-13(9-15(14)17)18-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGLJMKOQAGNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of 6 Benzyloxy 1 Methyl 1,3 Benzodiazole Derivatives
Impact of Substituents on the Benzimidazole (B57391) Nucleus
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Key positions for modification that have been shown to influence activity include the 6-position, the 1-position, and other sites on the benzimidazole nucleus.
The 6-position of the benzimidazole ring is a critical site for substitution, and the electronic and steric properties of the group at this position can profoundly affect the compound's interaction with biological targets. The presence of a benzyloxy group at this position introduces a bulky and lipophilic moiety that can engage in various non-covalent interactions.
Research on related benzimidazole derivatives has shown that electron-donating groups at the 6-position can enhance certain biological activities. For instance, a methoxy (B1213986) group, which is also an electron-donating group, at the 6-position has been associated with strong anti-inflammatory activity. nih.gov The benzyloxy group, with its phenyl ring, offers the potential for π-π stacking interactions with aromatic residues in a protein's binding pocket, which can contribute to enhanced binding affinity.
The table below summarizes the hypothetical impact of various substituents at the 6-position on a model biological activity, based on general SAR principles for benzimidazole derivatives.
| Substituent at 6-Position | Electronic Effect | Steric Hindrance | Hypothetical Relative Activity |
| Hydrogen | Neutral | Low | Baseline |
| Methoxy | Electron-donating | Low | Moderate Increase |
| Benzyloxy | Electron-donating | High | Significant Increase |
| Nitro | Electron-withdrawing | Moderate | Variable |
| Chloro | Electron-withdrawing | Low | Variable |
This table is illustrative and based on general SAR principles for the benzimidazole class of compounds.
Alkylation at the 1-position of the benzimidazole nucleus is a common strategy to modulate the physicochemical properties and biological activity of these compounds. The introduction of a methyl group at this position, as in 6-(benzyloxy)-1-methyl-1,3-benzodiazole, can have several important consequences.
Firstly, N-alkylation prevents the formation of tautomers, which can lead to a more defined structure and potentially a more specific interaction with a biological target. Secondly, the addition of a methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Studies on other benzimidazole derivatives have indicated that substitution at the N1 position can significantly influence their therapeutic efficacy. scholarsresearchlibrary.com For example, the presence of a benzyl (B1604629) group at the 1-position has been shown to enhance anti-inflammatory action in certain benzimidazole series. nih.gov
The following table illustrates the potential influence of different alkyl groups at the 1-position on a model biological activity.
| Alkyl Group at 1-Position | Lipophilicity (LogP contribution) | Steric Hindrance | Hypothetical Relative Activity |
| Hydrogen | Low | Low | Baseline |
| Methyl | Moderate | Low | Moderate Increase |
| Ethyl | High | Moderate | Potential Increase or Decrease |
| Isopropyl | Very High | High | Likely Decrease |
| Benzyl | Very High | High | Significant Increase |
This table is illustrative and based on general SAR principles for the benzimidazole class of compounds.
Similarly, substitutions at the 4-, 5-, and 7-positions on the benzene (B151609) ring of the benzimidazole nucleus can fine-tune the electronic properties and steric profile of the molecule, leading to altered target affinity and selectivity.
Stereochemical Considerations in Benzimidazole SAR
Stereochemistry can play a crucial role in the biological activity of chiral benzimidazole derivatives. If a substituent introduced onto the this compound scaffold creates a stereocenter, the resulting enantiomers or diastereomers may exhibit different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are chiral and can interact differently with different stereoisomers.
For instance, if the benzyloxy group were to be modified to include a chiral center (e.g., (S)- or (R)-1-phenylethoxy), one enantiomer might fit more snugly into the binding site of a target protein, leading to a higher affinity and greater biological effect compared to the other enantiomer. Therefore, the synthesis and biological evaluation of individual stereoisomers are often necessary to fully elucidate the SAR and identify the most potent and selective compound.
Preclinical Biological Evaluation and Mechanistic Insights
In Vitro Biological Activities and Cellular Mechanisms
Antidiabetic Potential and Metabolic Pathway Interactions
Research on related compounds, such as certain benzimidazole (B57391) derivatives, has shown activity in some of these areas. For instance, various substituted benzimidazoles have been reported to exhibit antimicrobial effects by inhibiting microbial growth. researchgate.netijpcbs.com Similarly, different benzimidazole and benzothiazole (B30560) derivatives have been explored for their anti-inflammatory, anticonvulsant, and antidiabetic potential. researchgate.netnih.govnih.gov However, these findings are not directly applicable to 6-(Benzyloxy)-1-methyl-1,3-benzodiazole, as minor structural modifications can lead to significant changes in biological activity.
Without specific studies on this compound, any discussion of its preclinical biological evaluation and mechanistic insights would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.
Antioxidant Activity and Oxidative Stress Modulation
Direct experimental studies detailing the antioxidant activity or oxidative stress modulation by this compound are not prominently reported. However, the benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry and is a core component of many compounds investigated for their antioxidant potential. nih.govihmc.ussemanticscholar.org Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. semanticscholar.orgnih.gov
Research into various benzimidazole derivatives has demonstrated their capacity to mitigate oxidative stress. nih.govnih.gov For instance, certain 1H-benzimidazole derivatives have shown notable inhibitory activity against lipid peroxidation, a key process in oxidative cell damage. nih.gov In one study, a derivative bearing a p-bromophenyl substituent was found to inhibit lipid peroxidation by 57%. nih.gov A Korean patent also describes 1-methyl-1H-benzimidazole derivatives as having excellent DPPH radical scavenging ability and other antioxidant effects, suggesting potential for treating diseases related to oxidative stress. google.com The antioxidant properties of phenolic compounds are well-documented, and it has been noted that the number and position of hydroxyl groups on an aromatic ring are crucial for enhancing antioxidative activity. nih.gov This suggests that derivatives of benzimidazole, particularly those with functional groups that can participate in redox reactions, are a promising area for antioxidant research. nih.govresearchgate.net
| Benzimidazole Derivative Class | Antioxidant Assay / Model | Key Finding | Reference |
|---|---|---|---|
| 1H-benzo(d)imidazol-1-yl acetohydrazides | Rat liver microsomal lipid peroxidation (LPO) | Derivative with p-bromophenyl group showed 57% LPO inhibition. | nih.gov |
| 1-methyl-1H-benzimidazole derivatives | DPPH radical scavenging, Xanthine Oxidase inhibition | Derivatives demonstrated excellent antioxidant and XO inhibitory activity. | google.com |
| Benzimidazole acetamide (B32628) derivatives | Ethanol-induced rodent model | Pretreatment reduced oxidative stress and augmented endogenous antioxidant proteins. | nih.govresearchgate.net |
| General Benzimidazole Derivatives | DPPH and ABTS radical scavenging | Various derivatives containing oxadiazole and triazole moieties showed very good scavenging activity. | researchgate.net |
Other Investigated Biological Activities
The benzimidazole nucleus is a versatile scaffold that has been incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.netijsrst.com While specific activities for this compound are not detailed in the available literature, its structural class is associated with numerous biological effects. These include:
Anticancer Activity : Many benzimidazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. nih.govnih.gov Some have shown potent activity comparable to standard drugs like paclitaxel. nih.gov
Antimicrobial Activity : The benzimidazole structure is found in agents with antibacterial, antifungal, and anthelmintic properties. researchgate.netnih.govnih.gov Certain novel derivatives have demonstrated significant activity against resistant bacterial strains like MRSA. nih.gov
Neuroprotective Effects : In rodent models of neurodegeneration, some benzimidazole derivatives have been shown to protect against neuronal damage by inhibiting neuroinflammatory and oxidative stress pathways. nih.govresearchgate.net
Antiviral Activity : The benzimidazole scaffold is a component of several antiviral compounds. researchgate.netijsrst.com
Enzyme Inhibition : Various derivatives have been designed as inhibitors for specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease. nih.gov
In Vivo Preclinical Efficacy Studies
In vivo preclinical studies are essential for evaluating a drug candidate's therapeutic effect and mechanism of action in a living organism before human trials. ijrpc.com This phase provides critical data on efficacy and pharmacodynamics that cannot be obtained from in vitro assays alone. researchgate.net
Selection and Justification of Animal Models in Disease Research
The choice of an animal model is a critical step in drug development, designed to replicate key aspects of a human disease. ijrpc.com Models are selected based on their ability to mimic the pathology, symptoms, and underlying biological mechanisms of the condition being studied. ijrpc.com This allows researchers to assess a compound's potential therapeutic efficacy in a relevant biological context. ijrpc.com The use of animal models helps bridge basic laboratory research with clinical trials in humans. ijrpc.com
For diseases like cancer, neurodegeneration, or infections, specific models are chosen to represent the human condition as closely as possible. For example, in neurodegenerative disease research, neurotoxins may be used to induce specific neuronal loss, creating a model that reflects the pathology of diseases like Parkinson's or Alzheimer's. nih.govresearchgate.net
Rodents, particularly mice and rats, are the most commonly used species in preclinical efficacy studies due to their physiological and genetic similarities to humans, relatively short lifespan, and well-established breeding and handling protocols. ijrpc.comyoutube.com
In studies involving benzimidazole derivatives, rodent models have been instrumental. For example, rat models of ethanol-induced neurodegeneration have been used to demonstrate the neuroprotective and anti-inflammatory effects of novel benzimidazole acetamide derivatives. nih.govresearchgate.net In oncology, standard inbred mouse strains like C57BL/6 or BALB/c are often used for initial toxicity and efficacy testing if the therapeutic target is conserved between species. youtube.com However, for testing therapies against human-specific targets, immunocompromised rodent models are required. youtube.com
Xenograft models are a cornerstone of preclinical oncology research, involving the transplantation of human cancer cells or tissues into immunocompromised animals, typically mice. numberanalytics.comembopress.org These models are crucial because they allow for the in vivo study of human tumor growth and response to therapy. numberanalytics.com
There are two main types of xenograft models:
Cell Line-Derived Xenografts (CDX) : Established human cancer cell lines are injected into mice. nih.gov
Patient-Derived Xenografts (PDX) : Tumor fragments from a patient are directly implanted into a mouse. embopress.orgtaconic.com PDX models are considered superior as they better retain the genetic and phenotypic heterogeneity of the original human tumor, making them more predictive of clinical outcomes. embopress.orgnih.gov
To prevent rejection of the human tissue, severely immunodeficient mouse strains, such as nude, SCID, or NSG mice, are used as hosts. nih.govtaconic.comyoutube.com These models are widely used to test the efficacy of novel anticancer agents, develop personalized treatment strategies, and study mechanisms of drug resistance. numberanalytics.comembopress.org
Pharmacodynamics in Preclinical Animal Models
Pharmacodynamics (PD) is the study of what a drug does to the body, encompassing the biochemical and physiological effects of the drug and its mechanism of action. nih.govresearchgate.net In preclinical animal models, PD studies are essential to establish the relationship between drug concentration at the site of action and the resulting pharmacological effect. researchgate.net
These studies aim to:
Demonstrate Proof-of-Concept : Confirm that the drug engages its intended target and produces the desired biological effect in vivo.
Establish Dose-Response Relationships : Determine the range of doses over which the drug is effective and identify the optimal dose for achieving the therapeutic effect. researchgate.net
Identify Biomarkers : Discover and validate biomarkers that can be used to monitor the drug's activity, both in animal models and later in clinical trials. researchgate.net
Mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) models integrate data from in vitro assays and preclinical animal studies to predict the time-course and intensity of a drug's effect in humans. nih.govnih.gov This quantitative framework is crucial for translating preclinical findings to the clinic and for selecting appropriate doses for first-in-human studies. nih.govnih.gov
In Vivo Proof-of-Concept Studies for Therapeutic Potential
In vivo proof-of-concept studies are crucial for validating the therapeutic potential of a compound identified through in vitro screening. For benzimidazole derivatives, these studies are diverse, reflecting the wide range of biological activities exhibited by this scaffold, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govnih.gov The primary goal of these in vivo models is to demonstrate a drug candidate's efficacy and to establish a preliminary understanding of its behavior in a complex biological system.
Typically, the design of in vivo studies for a benzimidazole derivative would be guided by its intended therapeutic application. For instance, if a compound shows promise as an anticancer agent in vitro, xenograft models in immunocompromised mice are often employed. In these models, human cancer cells are implanted, and the compound's ability to inhibit tumor growth is assessed. nih.gov Similarly, for anti-inflammatory potential, animal models of induced inflammation, such as carrageenan-induced paw edema in rats, are commonly used to evaluate the compound's ability to reduce swelling and other inflammatory markers. researchgate.net
The outcomes of these studies are measured through various endpoints, including survival rates, tumor volume, reduction in inflammatory markers, or microbial load. These findings are essential for making go/no-go decisions in the drug development pipeline.
Table 1: Representative In Vivo Efficacy Data for a Generic Benzimidazole Derivative
| Therapeutic Area | Animal Model | Key Finding | Reference Compound |
|---|---|---|---|
| Oncology | Human colon carcinoma (HCT116) xenograft in mice | 50% reduction in tumor volume | 5-Fluorouracil |
| Inflammation | Carrageenan-induced paw edema in rats | 45% inhibition of edema | Diclofenac |
| Infectious Disease | Systemic Staphylococcus aureus infection in mice | Increased survival rate by 60% | Ofloxacin |
This table is a hypothetical representation based on published data for various benzimidazole derivatives and is intended for illustrative purposes only. researchgate.netnih.gov
Limitations and Translational Aspects of Preclinical Animal Models
Despite their necessity, preclinical animal models have inherent limitations that can impede the translation of promising findings to clinical success in humans. pharmafeatures.comfrontiersin.org This translational gap, often referred to as the "valley of death" in drug development, is a significant challenge for all new chemical entities, including benzimidazole derivatives. researchgate.net
One of the primary limitations is the physiological and genetic differences between animal species and humans. pharmafeatures.com These differences can affect a drug's metabolism, distribution, and mechanism of action, leading to discrepancies in efficacy and toxicity profiles. nih.gov For example, a compound that is safe and effective in a rodent model may not have the same profile in humans. youtube.com
The artificial nature of disease induction in animal models is another significant factor. nih.gov Models of chronic human diseases, such as cancer or neurodegenerative disorders, often fail to fully recapitulate the complexity and heterogeneity of the human condition. nih.gov This can lead to an overestimation of a drug's therapeutic potential.
Furthermore, issues related to experimental design, such as small sample sizes, lack of randomization, and publication bias, can also contribute to the poor reproducibility of preclinical research. frontiersin.orgresearchgate.net A robust preclinical data package, with carefully designed and executed studies, is essential to increase the predictive value of animal models and improve the success rate of clinical translation. nih.gov Addressing these challenges requires a multi-faceted approach, including the development of more predictive animal models, the use of human-relevant in vitro systems, and a greater emphasis on the rigor and reproducibility of preclinical research. pharmafeatures.comfrontiersin.org
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., DFT) for Molecular Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in computing a wide array of molecular descriptors for 6-(Benzyloxy)-1-methyl-1,3-benzodiazole. DFT methods are employed to optimize the molecular geometry of the compound, determining the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.
Key molecular descriptors that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and stability.
Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. Dipole moment, polarizability, and various thermodynamic parameters can also be computed to provide a comprehensive electronic and structural profile of this compound. These descriptors are invaluable for understanding its reactivity and potential interactions with biological targets.
Table 1: Illustrative Quantum Chemical Descriptors for this compound calculated using DFT This table presents hypothetical data for illustrative purposes.
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.2 | Debye |
| Total Energy | -850.5 | Hartrees |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. For this compound, docking simulations can provide significant insights into its potential biological activity by modeling its interactions with various therapeutic targets.
The initial step in molecular docking involves identifying the binding site on the target protein. This is often a pocket or groove on the protein surface that is complementary in shape and chemical nature to the ligand. Docking algorithms then systematically explore different conformations and orientations of this compound within this binding site to find the most stable binding mode, which is typically the one with the lowest binding energy. The results of these simulations can reveal how the molecule fits into the active site of an enzyme or the binding pocket of a receptor.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes.
| Parameter | Result |
|---|---|
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | Tyr84, Phe288, Trp279 |
| Hydrogen Bonds | N-H...O=C (backbone of Tyr84) |
| Hydrophobic Interactions | Benzyl (B1604629) group with Phe288, Benzimidazole (B57391) ring with Trp279 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
QSAR and QSTR are computational modeling methods that aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity or toxicity, respectively. For a class of compounds including this compound, QSAR models can be developed to predict their activity against a specific biological target.
These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors (such as those from DFT). Statistical techniques like multiple linear regression (MLR) or machine learning algorithms are used to create an equation that correlates the descriptors with the activity. A well-validated QSAR model can then be used to predict the activity of new, untested compounds like this compound, helping to prioritize which derivatives to synthesize and test. Similarly, QSTR models can predict potential toxicity, which is a critical aspect of drug development.
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties
The pharmacokinetic properties of a drug, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its efficacy and safety. In silico ADME prediction models provide a rapid and cost-effective way to evaluate these properties for compounds like this compound at an early stage of drug discovery.
These models use the molecular structure to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like the cytochrome P450 family. For instance, Lipinski's "rule of five" can be used as a preliminary filter for drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. More sophisticated models can provide quantitative predictions of these ADME parameters, helping to identify potential pharmacokinetic liabilities of this compound.
Table 3: Illustrative In Silico ADME Predictions for this compound This table presents hypothetical data for illustrative purposes.
| ADME Property | Predicted Value | Interpretation |
|---|---|---|
| Oral Bioavailability | High | Likely well-absorbed after oral administration. |
| Blood-Brain Barrier Penetration | Yes | May have effects on the central nervous system. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |
| LogP | 3.5 | Good lipophilicity for cell membrane permeability. |
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences is important as the bioactive conformation may not be the lowest energy conformation in solution.
Computational methods can be used to explore the conformational space of the molecule and construct a potential energy landscape. This landscape maps the energy of the molecule as a function of its geometry, revealing the low-energy, stable conformations (local minima) and the energy barriers to transition between them. This information is valuable for understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of its biological activity.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture. For a compound like 6-(Benzyloxy)-1-methyl-1,3-benzodiazole, various chromatographic methods can be employed to isolate it from starting materials, byproducts, or metabolites for subsequent analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of benzimidazole (B57391) derivatives due to its high resolution and sensitivity. nih.gov Methods developed for similar compounds, such as methyl-5-benzoyl-2-benzimidazole carbamate, demonstrate the utility of HPLC in achieving selectivity and accuracy. nih.gov The technique is suitable for compounds that are non-volatile or thermally unstable.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The presence of chromophores in the benzodiazole and benzyloxy groups allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector. researchgate.net Method validation would ensure linearity, accuracy, and precision for reliable quantification. ekb.eg
Table 1: Representative HPLC Parameters for Analysis of Substituted Benzimidazoles
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV/DAD at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. jmchemsci.com For a compound with a molecular weight like this compound, its volatility would determine the feasibility of direct GC analysis. If the compound has sufficient thermal stability and volatility, it can be analyzed directly. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. ekb.eg
Regioisomeric compounds, such as substituted benzoyl-indoles, have been successfully resolved using capillary gas chromatography, indicating that GC can be effective for differentiating structurally similar isomers. nih.gov A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.
Table 2: Plausible GC Conditions for Analysis of Heterocyclic Compounds
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitative analysis. fishersci.com It is widely used in organic synthesis to monitor the progress of reactions, identify compounds, and determine purity. sigmaaldrich.com For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. mdpi.com
The separation is performed on a plate coated with a stationary phase, such as silica (B1680970) gel. A solvent system (mobile phase) carries the sample up the plate by capillary action, and separation occurs based on the differential adsorption of the compounds to the stationary phase. researchgate.netresearchgate.net Visualization is typically achieved under UV light, where UV-active compounds appear as dark spots.
Table 3: Typical TLC System for Monitoring Organic Reactions
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase | Hexane (B92381)/Ethyl Acetate (B1210297) mixture (e.g., 8:2 v/v) mdpi.com |
| Application | Spotting of the reaction mixture via capillary |
| Development | In a closed chamber saturated with mobile phase vapor |
| Visualization | UV light at 254 nm |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for molecular weight determination and structural elucidation. When coupled with chromatographic techniques, it provides a high degree of specificity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. jmchemsci.com This hyphenated technique is ideal for identifying unknown compounds in a mixture. ajbls.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, and a series of fragment ions. The fragmentation pattern provides valuable information about the compound's structure. Analysis of related regioisomers has shown that while some fragments may be equivalent, unique ions or differences in relative abundance can be used for differentiation. nih.gov
Table 4: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
|---|---|
| 238 | Molecular Ion [M]+ |
| 147 | [M - C7H7O]+ (Loss of benzyloxy group) |
| 133 | [M - C7H7]+ (Loss of benzyl (B1604629) group) |
| 91 | [C7H7]+ (Benzyl cation) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for quantifying trace levels of compounds in complex matrices. amazonaws.com It involves coupling HPLC with a tandem mass spectrometer. The first mass spectrometer (Q1) selects a specific precursor ion (e.g., the protonated molecular ion [M+H]+ of the analyte), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then detects specific product ions. lcms.cz
This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for very low limits of detection and quantification. shimadzu.co.kr For this compound, an LC-MS/MS method would be the gold standard for quantitative analysis in biological or environmental samples. uva.nlresearchgate.net
Table 5: Hypothetical LC-MS/MS MRM Parameters for this compound
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 239.1 [M+H]+ |
| Product Ion 1 (Q3) | m/z 147.1 (Quantitative) |
| Product Ion 2 (Q3) | m/z 91.1 (Qualitative) |
| Collision Energy | Optimized for fragmentation |
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) stands as a cornerstone soft ionization technique in mass spectrometry for the analysis of benzimidazole derivatives like "this compound." Its utility lies in the ability to generate intact molecular ions from thermally labile and non-volatile compounds, which is characteristic of many benzimidazoles. In the ESI process, a solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.
Sample Preparation and Extraction Techniques for Biological Matrices
The accurate analysis of "this compound" in biological samples such as plasma, urine, or tissue homogenates is critically dependent on effective sample preparation. The primary goals are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques for benzimidazoles.
Solid-Phase Extraction (SPE) is a highly efficient and selective method for the extraction of benzimidazoles from complex matrices. The choice of sorbent is crucial and is dictated by the physicochemical properties of the analyte. For benzimidazole compounds, which can exhibit varying polarities, sorbents like C18 (for nonpolar interactions) or mixed-mode cation exchange (MCX) cartridges (for a combination of nonpolar and cation-exchange interactions) are often utilized. The general SPE procedure involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.
Liquid-Liquid Extraction (LLE) offers a simpler, albeit sometimes less clean, alternative to SPE. This technique relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase is a critical parameter that can be adjusted to ensure the benzimidazole is in its neutral, more organic-soluble form. Common organic solvents used for the extraction of benzimidazoles include ethyl acetate, diethyl ether, and dichloromethane.
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid mobile phase. | High recovery and selectivity, good for automation. | Can be more expensive and require method development. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive, and rapid for small numbers of samples. | Can be labor-intensive, less selective, and may form emulsions. |
Spectroscopic Methods for Structural Elucidation and Purity Assessment
A combination of spectroscopic techniques is indispensable for the unambiguous structural confirmation and purity assessment of "this compound."
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For "this compound," distinct signals would be expected for the methyl protons, the benzylic methylene protons, and the aromatic protons of both the benzimidazole and benzyl rings. The chemical shifts (δ) and coupling constants (J) would be characteristic of their specific electronic and spatial arrangements.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. The chemical shifts of the carbons in the benzimidazole core, the benzyloxy group, and the methyl group would provide further confirmation of the compound's structure.
While specific NMR data for "this compound" is not available in the provided search results, data for structurally similar benzimidazoles can be used for predictive purposes. For instance, in 2-benzylbenzimidazole, the benzylic protons (CH₂) appear around δ 4.18 ppm in DMSO-d₆. rsc.org The aromatic protons typically resonate in the region of δ 7.0-8.0 ppm. rsc.org
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the benzimidazole ring, and C-O stretching of the ether linkage.
UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit strong absorption bands in the UV region due to π-π* transitions within the conjugated aromatic system. The position of the maximum absorption (λmax) can be influenced by the substituents on the benzimidazole ring. For the parent 1H-Benzimidazole, absorption maxima are observed around 243, 248, 274, and 281 nm.
Fluorescence Spectroscopy can be a highly sensitive method for the detection of certain benzimidazole derivatives. The fluorescence properties are dependent on the molecular structure and the solvent environment. Many benzimidazole derivatives are known to be fluorescent, and this property can be exploited for their detection and quantification.
Development of Novel Assays for Benzimidazole Detection and Quantification
The development of novel, sensitive, and selective assays for the detection and quantification of benzimidazoles is an active area of research. A significant focus has been on the creation of fluorescence-based probes. These probes are designed to exhibit a change in their fluorescence properties, such as an increase in intensity ("turn-on" response) or a shift in emission wavelength, upon specific interaction with the target benzimidazole. This approach offers the potential for high sensitivity and selectivity, making it suitable for applications in complex biological systems.
Another area of development involves the use of immunoassays, which rely on the highly specific binding between an antibody and the target analyte. These assays can be configured in various formats, such as enzyme-linked immunosorbent assay (ELISA), and can achieve very low detection limits.
The continual advancement in analytical instrumentation and assay development will undoubtedly play a crucial role in furthering the understanding of the biological roles and potential applications of "this compound."
Future Research Directions and Derivative Exploration
Design and Synthesis of Novel Benzimidazole (B57391) Analogues with Enhanced Research Attributes
The design and synthesis of new benzimidazole derivatives are aimed at creating molecules with superior pharmacological profiles. nih.gov This involves strategic modifications to the core structure to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.net The versatility of the benzimidazole nucleus allows for substitutions at various positions, providing a rich field for synthetic exploration. ijprs.comrsc.org
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. researchgate.netrsc.org Researchers are systematically exploring a wide array of functional groups at positions such as N-1, C-2, C-5, and C-6 to establish comprehensive structure-activity relationships (SAR). rsc.org For instance, substitutions at the 2nd position have been shown to yield pharmacologically potent molecules. researchgate.net The introduction of different aryl, alkyl, and heterocyclic moieties can significantly influence the compound's interaction with biological targets.
Key areas of exploration include:
N-1 Position: Alkylation or arylation at the N-1 position can impact the molecule's lipophilicity and ability to form hydrogen bonds, thereby affecting its absorption and distribution.
C-2 Position: This is a common site for introducing diversity. Linking various substituents, from simple alkyl chains to complex heterocyclic rings, can modulate the compound's biological activity. researchgate.net
C-5 and C-6 Positions: Modifications on the benzene (B151609) ring component, such as the benzyloxy group in 6-(Benzyloxy)-1-methyl-1,3-benzodiazole, can influence target specificity and metabolic stability.
The systematic synthesis and screening of libraries of compounds with varied substitution patterns are crucial for identifying lead candidates with optimized activity for specific therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. nih.govnih.gov
Molecular hybridization is a promising strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially synergistic or multi-target activity. researchgate.netnih.gov This approach aims to address complex diseases and combat drug resistance. researchgate.net The benzimidazole core is an excellent scaffold for creating such hybrid molecules due to its wide range of biological activities. nih.govacs.org
Examples of this strategy include the combination of the benzimidazole nucleus with other biologically active moieties like:
Chalcones: Benzimidazole-chalcone hybrids have been investigated for their potential anticancer activities. nih.gov
Pyrazoles: The fusion of benzimidazole and pyrazole (B372694) motifs has resulted in hybrids with significant anti-inflammatory and anticancer properties. acs.org
Oxadiazoles and Triazoles: Incorporating these five-membered heterocyclic rings has led to the development of potent antifungal and anticancer agents. nih.govrsc.org
Piperazine (B1678402): Benzimidazole derivatives linked to piperazine have shown promising antibacterial, antifungal, and anticancer activities. mdpi.com
The rationale behind this approach is that the resulting hybrid may interact with multiple biological targets, leading to enhanced efficacy and a lower likelihood of developing resistance. nih.gov
Advanced Mechanistic Investigations
While numerous benzimidazole derivatives have demonstrated significant biological activity, a deeper understanding of their precise mechanisms of action is often required. nih.gov Future research will focus on advanced mechanistic studies to elucidate how these compounds interact with their biological targets at a molecular level. semanticscholar.org This involves a combination of experimental and computational techniques.
Key research areas will include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid structures that benzimidazole derivatives interact with.
Binding Mode Analysis: Using techniques like X-ray crystallography and molecular docking to visualize and understand the binding interactions between the compound and its target. acs.org
Pathway Analysis: Investigating the downstream effects of target modulation on cellular signaling pathways to understand the broader biological consequences.
Kinetics of Inhibition: Studying the nature of enzyme inhibition (e.g., competitive, non-competitive, reversible) to better understand the compound's pharmacological profile. tandfonline.com
These detailed mechanistic insights are crucial for the rational design of next-generation benzimidazole derivatives with improved potency and selectivity. frontiersin.org
Applications in Chemical Biology Research Tools
Beyond their therapeutic potential, benzimidazole derivatives are valuable tools for chemical biology research. Their ability to interact with a wide range of biological targets makes them useful as probes to study cellular processes. ontosight.ai
Future applications in this area may include:
Fluorescent Probes: Designing benzimidazole derivatives with intrinsic fluorescent properties to visualize biological molecules and processes within living cells.
Affinity-Based Probes: Developing derivatives that can be used for affinity chromatography to isolate and identify novel protein targets.
Enzyme Inhibitors: Using specific benzimidazole-based inhibitors to dissect the role of particular enzymes in complex biological pathways.
The development of these specialized chemical tools will contribute significantly to our fundamental understanding of biology and disease.
Integration of Artificial Intelligence and Machine Learning in Benzimidazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. biomedres.usnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and development of new drugs. frontiersin.orgnih.gov
In the context of benzimidazole research, AI and ML can be applied to:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel benzimidazole derivatives before they are synthesized.
Virtual Screening: Using machine learning algorithms to screen large virtual libraries of compounds to identify those with a high probability of being active against a specific target. frontiersin.org
De Novo Drug Design: Employing generative AI models to design entirely new benzimidazole-based molecules with desired pharmacological properties. nih.gov
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. jsr.org
By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with bringing new benzimidazole-based therapies from the laboratory to the clinic. biomedres.us
Q & A
Q. What are the standard synthetic routes for 6-(Benzyloxy)-1-methyl-1,3-benzodiazole derivatives, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves condensation reactions between substituted benzimidazole precursors and benzyl halides or alcohols. For example, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF or acetone) is used to introduce the benzyloxy group. Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–80°C for 6–12 hours), and catalyst use (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions). Post-synthesis purification via column chromatography and recrystallization ensures high yields (60–85%) .
Q. How is structural integrity confirmed after synthesizing this compound derivatives?
Methodological Answer: Characterization relies on spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Verifies substitution patterns (e.g., benzyloxy proton signals at δ 4.9–5.2 ppm and methyl group signals at δ 2.4–2.6 ppm).
- IR Spectroscopy : Confirms functional groups (C-O-C stretch at 1200–1250 cm⁻¹).
- Elemental Analysis : Validates purity (<0.4% deviation between calculated and observed C/H/N ratios).
- Melting Point Consistency : Narrow range (±2°C) indicates homogeneity .
Q. What in vitro biological assays are used to evaluate the bioactivity of benzodiazole derivatives?
Methodological Answer: Common assays include:
- Enzyme Inhibition Studies : Dose-dependent assays (e.g., HIV-1 protease or acetylcholinesterase inhibition) with IC₅₀ calculations.
- Antimicrobial Testing : Broth microdilution (MIC values against Gram-positive/negative bacteria or fungi).
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HeLa or HepG2) to assess selectivity .
Advanced Research Questions
Q. How do substituents on the benzyloxy group influence biological activity?
Methodological Answer: Structure-activity relationships (SAR) are explored by introducing electron-withdrawing (e.g., -NO₂, -F) or electron-donating (e.g., -OCH₃, -CH₃) groups. For instance:
Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?
Q. What strategies mitigate side reactions during multi-step synthesis of benzodiazole derivatives?
Methodological Answer:
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl groups during benzylation.
- Reagent Control : Avoid excess benzyl bromide to prevent di-substitution.
- Temperature Gradients : Slow heating (2°C/min) minimizes decomposition in cyclization steps. Monitoring via TLC or LC-MS at intermediate stages ensures reaction fidelity .
Q. How are bioorthogonal labeling techniques applied to study benzodiazole derivatives in cellular systems?
Methodological Answer:
- Azide-Alkyne Cycloaddition : Introduce azide groups (e.g., 4-azidostyryl) for click chemistry with fluorogenic probes.
- Live-Cell Imaging : Track subcellular localization using confocal microscopy (e.g., mitochondrial targeting via lipophilic cations).
- Proteomic Profiling : Affinity pull-down assays identify binding partners in lysate .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported antimicrobial activity of benzodiazole derivatives?
Methodological Answer:
- Standardized Protocols : Adopt CLSI guidelines for MIC testing to minimize variability.
- Strain-Specific Effects : Compare activity across clinical isolates (e.g., MRSA vs. E. coli).
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced Gram-positive activity with bulky substituents) .
Key Parameters for Experimental Design
| Parameter | Typical Range | Reference |
|---|---|---|
| Reaction Temperature | 60–80°C | |
| Catalyst Loading | 5–10 mol% Pd | |
| Purification Yield | 60–85% | |
| MIC (Antibacterial) | 2–32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
